(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
CAS No.: 951173-22-1
Cat. No.: VC2566602
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951173-22-1 |
|---|---|
| Molecular Formula | C10H17NO4 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 |
| Standard InChI Key | JTMAFJQIPKPNFJ-RQJHMYQMSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CCC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC1C(=O)O |
Introduction
Chemical Identity and Structure
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a cyclobutane derivative with specific stereochemistry at two positions. It contains a carboxylic acid group at position 1 (R configuration) and a tert-butoxycarbonyl (tert-Boc) protected amino group at position 2 (S configuration).
Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 868364-63-0 |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| MFCD Number | MFCD27987702 |
| Stereochemistry | (1R,2S) |
Table 1: Chemical identifiers of (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Structural Features
The compound features a four-membered cyclobutane ring as its core structure. The rigidity of this ring system contributes to its unique conformational properties, making it valuable for peptide structure modification. The tert-butoxycarbonyl (tert-Boc) group serves as a protecting group for the amino functionality, enabling selective modifications in synthetic applications .
Physical and Chemical Properties
Physical Characteristics
While specific physical property data for the (1R,2S) isomer is limited in the scientific literature, it is generally characterized as a white to brown solid powder . Similar compounds in this class typically have melting points in the range of 129-133°C, though the exact melting point for this specific stereoisomer may vary slightly .
Chemical Reactivity
The compound contains two primary reactive functional groups:
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A carboxylic acid group (-COOH) at position 1, which can participate in esterification, amidation, and other carboxylic acid reactions
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A protected amino group at position 2, where the tert-Boc group can be selectively cleaved under acidic conditions to reveal the primary amine
This bifunctional character makes it particularly useful in multistep organic synthesis and peptide chemistry .
Synthesis Methods
General Approaches
While the search results don't provide a specific synthesis route for the (1R,2S) isomer, the synthesis of related cyclobutane carboxylic acids typically involves several key steps. The general approach for similar compounds involves:
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Formation of the cyclobutane ring system
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Introduction of functional groups with appropriate stereochemistry
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Protection of the amino group with the tert-Boc protecting group
For related cyclobutane derivatives, enzymatic desymmetrization of meso cyclobutane precursors has been reported as an effective approach for obtaining stereochemically pure compounds.
Stereoselective Synthesis
The stereoselective synthesis of cyclobutane amino acids has been reported through photocatalyzed [2+2]-cycloaddition reactions. For example, research published in 2022 demonstrated the first selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins to produce cyclobutane α-amino acids . While this specific paper doesn't directly address the synthesis of the title compound, the methodology provides insights into potential synthetic routes.
Applications in Research and Development
Peptide Synthesis
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid serves as a valuable building block in peptide synthesis, where it contributes to the creation of peptides with specific conformational properties. The compound acts as a protecting group in the synthesis of peptides, allowing chemists to selectively modify amino acids without affecting others. Its stability under various conditions makes it a preferred choice in complex peptide synthesis .
Pharmaceutical Development
In drug development research, this compound is used to create novel compounds with potential therapeutic effects. Its unique structure can lead to the development of drugs that target specific biological pathways. The rigid cyclobutane core can impart distinct conformational constraints to resulting molecules, potentially enhancing their binding selectivity and metabolic stability .
Bioconjugation Applications
The compound can be employed in bioconjugation processes, where it helps attach biomolecules to surfaces or other molecules, enhancing the effectiveness of diagnostics and therapeutics. This application leverages the compound's bifunctional nature and the selective reactivity of its functional groups .
Material Science
In material science, it finds applications in creating functional materials, particularly in the development of polymers that require specific chemical properties, such as increased stability or reactivity .
Inhibitor Development
Research published in the Journal of Biomolecular Structure and Dynamics identified this compound (referred to as 1-(boc-amino) cyclobutane carboxylic acid or 1BAC) as a potential inhibitor against the peroxiredoxin (Prx) enzyme of Candidatus Liberibacter asiaticus, a pathogen responsible for Huanglongbing (HLB), a worldwide citrus plant disease .
The molecular docking results revealed that 1BAC had a higher binding affinity than tert-butyl hydroperoxide (TBHP), a substrate of Prx. Molecular dynamics analysis indicated that the Prx-inhibitor complex had fewer fluctuations and was more stable and compact than the Prx-TBHP complex. These findings suggest potential applications in developing antimicrobial agents against this citrus pathogen .
Table 2: Commercial suppliers and pricing for (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
International Trade
Export data from 2021 indicates that the compound has been shipped internationally, with documented exports from the United States to India. A specific export record shows a shipment of 1 gram priced at $926.77, demonstrating the global demand for this research chemical .
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of the title compound exist with varying stereochemistry or modifications to the core structure:
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(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid - The enantiomer of the title compound
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Boc-1-amino-1-cyclobutane carboxylic acid - A related isomer with different substitution pattern
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N-Boc-2-amino isobutyric acid (B2AI) - A related amino acid derivative
Conversion to Free Amino Acid
The protected amino acid can be converted to its free form through deprotection of the Boc group. Typical conditions involve treatment with trifluoroacetic acid (TFA), which selectively cleaves the tert-butoxycarbonyl group to yield the free amino acid, typically as a TFA salt .
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